BenchChemオンラインストアへようこそ!

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

Drug-likeness Oral bioavailability Physicochemical properties

This 3-methoxyphenoxy piperazine-imidazole ethanone delivers a pre-qualified, Lipinski-compliant scaffold (MW 344.4, logP 0.9, HBD 0) with zero hydrogen-bond donors—minimizing precipitation false-negatives in biochemical assays. 7 rotatable bonds offer conformational flexibility to probe induced-fit pockets, ideal for fragment-based lead discovery. The unique substitution pattern creates a distinct pharmacophore; matched-pair SAR can map kinase selectivity and metabolic stability. Available in research quantities with verified purity.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 1396683-36-5
Cat. No. B2777989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
CAS1396683-36-5
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCN3C=CN=C3
InChIInChI=1S/C18H24N4O3/c1-24-16-3-2-4-17(13-16)25-14-18(23)22-11-9-20(10-12-22)7-8-21-6-5-19-15-21/h2-6,13,15H,7-12,14H2,1H3
InChIKeyRYIJFCPKUIKFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone (CAS 1396683-36-5) – Compound Identity and Core Characteristics


The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone (CAS 1396683-36-5) is a synthetic small molecule with the molecular formula C₁₈H₂₄N₄O₃ and a molecular weight of 344.4 g/mol . It belongs to the class of piperazine‑ethanone derivatives containing an imidazole moiety and a 3‑methoxyphenoxy substituent. Limited quantitative bioactivity data are currently available in the public domain; the compound is primarily distributed by specialized chemical suppliers for investigational use.

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone – Structural Nuances that Preclude Simple Analogue Swapping


Although the imidazole‑piperazine scaffold is common, the specific substitution pattern of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone—a 3‑methoxyphenoxy moiety linked via a two‑carbon spacer to the piperazine‑imidazole core—creates a distinct three‑dimensional pharmacophore . Minor alterations in the substituent position or the linker length can dramatically shift kinase selectivity, metabolic stability, and off‑target profiles, as repeatedly observed in piperazine‑based kinase inhibitor programs . Consequently, in‑class compounds cannot be assumed to be interchangeable without empirical, matched‑pair comparisons.

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone – Quantitative Differentiation Evidence


Physicochemical Profile vs. Lipinski’s Rule of Five – Implied Oral Bioavailability Window

The target compound exhibits a topological polar surface area (TPSA) of 59.8 Ų and an XLogP3 of 0.9 . When benchmarked against Lipinski’s rule of five (TPSA ≤ 140 Ų; logP ≤ 5), both parameters fall within the favorable window, suggesting acceptable membrane permeability. In comparison, many CNS‑active piperazine derivatives require TPSA values below 90 Ų and logP between 2 and 5, indicating that the compound’s relatively low lipophilicity may limit passive diffusion across the blood–brain barrier relative to more lipophilic analogues, while potentially reducing CYP‑mediated metabolism and hERG binding associated with higher logP congeners .

Drug-likeness Oral bioavailability Physicochemical properties

Hydrogen‑Bond Donor Deficiency – Unique Solubility and Formulation Advantages

The target compound possesses zero hydrogen‑bond donors and five hydrogen‑bond acceptors . This donor deficit contrasts with many piperazine‑based congeners that retain a secondary amine or amide NH, typically adding 1–2 donors. The absence of donors reduces crystal lattice energy, often translating into improved aqueous solubility and lower melting points, which facilitates formulation development . For example, a matched‑pair analysis in a piperazine kinase series showed that removal of a single NH donor increased solubility by 3‑ to 5‑fold at pH 7.4.

Hydrogen‑bond donor Solubility Crystallinity

Rotatable Bond Flexibility – Conformational Entropy Penalty vs. Adaptability

The compound contains seven rotatable bonds , placing it near the upper end of the oral drug‑like range (commonly ≤ 10). Compared to more rigid analogues with 3–5 rotatable bonds, this enhanced flexibility may incur a higher entropic penalty upon target binding, potentially reducing affinity. However, it also may permit conformational adaptation to shallow or flexible binding sites. In a systematic analysis of oral drug candidates, the probability of progressing to Phase II clinical trials declined sharply when rotatable bonds exceeded 10 .

Rotatable bonds Conformational flexibility Oral bioavailability

Low Molecular Weight Advantage – Synthetic Tractability and Structural Economy

With a molecular weight of 344.4 g/mol , this compound is substantially lighter than many advanced piperazine‑based kinase inhibitors (which often exceed 450 g/mol). According to a survey of launched oral drugs, the median molecular weight is approximately 350 g/mol; hence, this compound aligns closely with the centroid of drug‑like chemical space . Lower molecular weight correlates with simpler synthetic routes, higher atom economy, and greater scope for subsequent chemical elaboration.

Molecular weight Synthetic accessibility Lead-likeness

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone – Recommended Application Scenarios


Physicochemical Filtering in High‑Throughput Screening Libraries

Because the compound satisfies all Lipinski rule‑of‑five criteria (MW = 344.4 g/mol, TPSA = 59.8 Ų, logP = 0.9, HBD = 0, HBA = 5, rotatable bonds = 7), it is ideally suited as a pre‑qualified entry in diversity‑oriented or target‑focused screening decks where attrition due to poor permeability or solubility must be minimized .

Scaffold‑Hopping and Fragment‑Growing Campaigns

The low molecular weight (344.4 g/mol) and absence of hydrogen‑bond donors provide a compact, synthetically accessible core that can be elaborated with diverse substituents. Its seven rotatable bonds offer conformational flexibility that may be exploited to probe shallow or induced‑fit binding pockets, making it a valuable starting point for fragment‑based lead discovery .

Solubility‑Dependent Biochemical and Cellular Assays

With zero hydrogen‑bond donors and a moderate logP, the compound is predicted to exhibit favorable aqueous solubility and DMSO stock stability. This characteristic reduces the risk of false negatives due to compound precipitation in biochemical kinase‑activity assays or cell‑based proliferation panels, thereby improving assay reproducibility .

Structure–Activity Relationship (SAR) Exploration of the Imidazole‑Piperazine Pharmacophore

The specific 3‑methoxyphenoxy substitution and the ethylene linker to the imidazole ring create a unique pharmacophoric fingerprint. Comparative SAR studies that systematically vary the substituent position or the linker length around this scaffold can delineate the structural determinants of target affinity and selectivity, as implied by the broad patent landscape for imidazole‑piperazine derivatives .

Quote Request

Request a Quote for 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.